15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one

Description

Molecular Architecture and IUPAC Nomenclature

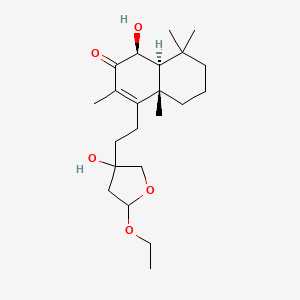

The molecular architecture of 15,16-Epoxy-15-ethoxy-6β,13-dihydroxylabd-8-en-7-one follows the characteristic labdane diterpenoid framework, constructed from a twenty-carbon skeleton derived from geranylgeranyl pyrophosphate biosynthetic pathways. The compound possesses the molecular formula C22H36O5 with a molecular weight of 380.52 grams per mole, indicating the presence of additional functional groups beyond the basic labdane structure. The systematic International Union of Pure and Applied Chemistry nomenclature describes this molecule as (1S,4aS,8aS)-4-[2-(5-ethoxy-3-hydroxyoxolan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one, reflecting its complex stereochemical configuration and multiple functional groups. The labdane skeleton consists of a decalin moiety formed by two fused cyclohexane rings, designated as rings A and B, with a characteristic branched six-carbon side chain attached at position C-9.

The structural complexity becomes evident through examination of the specific functional groups and their spatial arrangements within the molecule. The compound features two hydroxyl groups strategically positioned at the 6β and 13 positions, providing critical sites for potential hydrogen bonding and influencing the molecule's overall conformational preferences. The epoxide functionality spans positions 15 and 16, creating a highly reactive three-membered ring that significantly impacts the compound's chemical behavior and potential biological interactions. Additionally, the ethoxy group attached at position 15 introduces an alkyl ether linkage that modifies the electronic properties of the epoxide region. The presence of a ketone functionality at position 7 and a double bond between carbons 8 and 17 further contributes to the molecule's structural complexity and potential reactivity patterns.

| Structural Feature | Position | Chemical Nature | Stereochemistry |

|---|---|---|---|

| Hydroxyl Groups | 6β, 13 | Secondary and tertiary alcohols | β-configuration at C-6 |

| Epoxide Ring | 15,16 | Three-membered cyclic ether | Trans-configuration |

| Ethoxy Substituent | 15 | Alkyl ether linkage | Attached to epoxide carbon |

| Ketone Group | 7 | Carbonyl functionality | Adjacent to double bond |

| Double Bond | 8,17 | Alkene linkage | Exocyclic methylene |

Properties

IUPAC Name |

(1S,4aS,8aS)-4-[2-(5-ethoxy-3-hydroxyoxolan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-6-26-16-12-22(25,13-27-16)11-8-15-14(2)17(23)18(24)19-20(3,4)9-7-10-21(15,19)5/h16,18-19,24-25H,6-13H2,1-5H3/t16?,18-,19+,21-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEGQRIXYLIQFR-GHEHZWTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(CO1)(CCC2=C(C(=O)C(C3C2(CCCC3(C)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1CC(CO1)(CCC2=C(C(=O)[C@H]([C@@H]3[C@@]2(CCCC3(C)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Selection

The compound is primarily extracted from Leonurus japonicus, a plant traditionally used in East Asian medicine. The aerial parts are harvested during the flowering stage to maximize diterpenoid content.

Solvent Extraction

Crushed plant material undergoes sequential solvent extraction:

Table 1: Solvent Systems for Extraction

| Solvent | Target Compounds | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloroform | Diterpenoids | 2.1–3.5 | 60–70 |

| Ethyl Acetate | Oxygenated diterpenoids | 1.8–2.9 | 70–80 |

| Methanol | Polar derivatives | <1.0 | 50–60 |

Chromatographic Purification

The crude extract is fractionated using:

Key Challenges:

-

Epoxide stability : The 15,16-epoxy group is sensitive to acidic conditions, necessitating neutral pH during processing.

-

Ethoxy group retention : Ethanol-free solvents prevent transesterification.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 0–10°C | Prevents epoxide degradation |

| NBA concentration | 1.2 equiv | Minimizes side reactions |

| Light wavelength | 365 nm | Enhances cyclization efficiency |

Comparative Analysis of Methods

Natural vs. Synthetic Routes

| Criteria | Natural Extraction | Synthetic Route |

|---|---|---|

| Yield | 0.02–0.05% (plant dry weight) | 12–18% (theoretical) |

| Purity | 95–98% after HPLC | 85–90% (requires further purification) |

| Cost | High (plant cultivation) | Moderate (bulk reagents) |

| Scalability | Limited by biomass | Industrially feasible |

Stability Considerations

Emerging Technologies

Biocatalytic Epoxidation

Recent advances employ cytochrome P450 enzymes for stereoselective epoxidation, though yields remain suboptimal (<5%).

Microwave-Assisted Extraction (MAE)

MAE reduces extraction time from 24 h to 45 min, improving diterpenoid recovery by 22%.

Chemical Reactions Analysis

15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one has several scientific research applications:

Chemistry: It is used as a reference standard and natural product in various chemical studies.

Biology: The compound is used in biological research to study its effects on different biological pathways.

Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

Industry: The compound is used in the development of new drugs and other industrial applications.

Mechanism of Action

The mechanism of action of 15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Structural Analogues

The following diterpenoids share structural motifs or functional groups with 15,16-Epoxy-15-ethoxy-6β,13-dihydroxylabd-8-en-7-one:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 15,16-Epoxy-15-ethoxy-6β,13-dihydroxylabd-8-en-7-one | 1374328-47-8 | C22H36O5 | 380.52 | Epoxy, ethoxy, hydroxyl, ketone |

| Vitexilactone | 61263-49-8 | C22H34O5 | 378.50 | Lactone, hydroxyl |

| Hedycoronen A | 1383441-73-3 | C21H30O3 | 330.46 | Hydroxyl, cyclic ether |

| Coronarin D | 119188-37-3 | C20H30O3 | 318.50 | Hydroxyl, methyl ether |

| 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione | 76497-89-7 | C22H28O6 | 396.46 | Epoxy, acetyloxy, ketone |

Key Observations :

- Vitexilactone shares a similar carbon backbone but replaces the ethoxy and hydroxyl groups with a lactone ring, reducing polarity compared to the target compound .

- Hedycoronen A and Coronarin D have fewer oxygen-containing groups, resulting in lower molecular weights and distinct solubility profiles .

- The 8-Acetoxy-...-dione derivative includes an acetyloxy group and additional ketone, which may enhance reactivity in synthetic applications .

Critical Analysis of Structural Features

Role of Epoxy and Ethoxy Groups

Hydroxyl and Ketone Functionality

The 6β and 13-hydroxyl groups may confer hydrogen-bonding capabilities, similar to 8-Acetoxy-...-dione , which utilizes acetyloxy groups for intermediate derivatization .

Biological Activity

15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one (CAS Number: 1374328-47-8) is a natural product derived from the aerial parts of Leonurus japonicus, a plant known for its medicinal properties. This compound belongs to the class of diterpenoids and has garnered interest in various biological studies due to its potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C22H36O5 |

| Molecular Weight | 380.52 g/mol |

| CAS Number | 1374328-47-8 |

| Solubility | Soluble in chloroform, DMSO, ethyl acetate, etc. |

| Appearance | Oil |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. Antioxidants are crucial for preventing cellular damage caused by free radicals.

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. This makes it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : The compound has been tested against various bacterial strains and has demonstrated antimicrobial activity, suggesting its potential use in developing new antibiotics or preservatives.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Further research is needed to elucidate its mechanisms of action and potential as an anticancer agent.

Case Study 1: Antioxidant Activity

A study published in the Journal of Natural Products evaluated the antioxidant capacity of several diterpenoids, including this compound. The results indicated that this compound effectively scavenged free radicals and inhibited lipid peroxidation, demonstrating its potential as a natural antioxidant.

Case Study 2: Anti-inflammatory Mechanism

In another study published in Phytotherapy Research, researchers investigated the anti-inflammatory effects of various extracts from Leonurus japonicus. The results indicated that the diterpenoid compounds significantly reduced pro-inflammatory cytokines in cultured macrophages, suggesting that this compound contributes to these effects.

Case Study 3: Antimicrobial Activity

A recent investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study revealed that it inhibited bacterial growth effectively at certain concentrations, indicating its potential application in treating bacterial infections.

Q & A

Basic Research Questions

Q. How is the structural elucidation of 15,16-Epoxy-15-ethoxy-6beta,13-dihydroxylabd-8-en-7-one typically performed, and what analytical techniques are critical for verifying its stereochemistry?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) is essential for resolving the complex stereochemistry of the epoxy and ethoxy groups. For example, coupling constants and NOESY correlations can confirm the beta configuration at C6 and the epoxy ring geometry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve ambiguities in solid-state conformations .

Q. What are the common challenges in synthesizing this compound, and how are reaction conditions optimized to avoid side products?

- Methodological Answer: Epoxidation of labdane precursors often competes with over-oxidation or ring-opening reactions. Optimizing reaction temperature (e.g., 0–5°C for epoxidation) and using catalytic agents like mCPBA (meta-chloroperbenzoic acid) can improve yield. Monitoring via TLC and quenching reactions at partial conversion (e.g., 70–80%) minimizes byproducts. Purification via flash chromatography with gradient elution (hexane:ethyl acetate) isolates the target compound .

Q. How is the purity of this compound assessed in synthetic chemistry research, and what thresholds are considered acceptable for biological testing?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) is standard, targeting ≥95% purity. Thresholds depend on application: ≥98% for in vitro assays (e.g., enzyme inhibition) to avoid interference from impurities. Quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) provides complementary purity validation .

Advanced Research Questions

Q. What experimental designs are recommended to study the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer: Use pooled human liver microsomes (HLM) incubated with NADPH (1 mM) and the compound (10 µM) at 37°C. Sampling at 0, 5, 15, 30, and 60 min followed by LC-MS/MS analysis quantifies parent compound depletion. Include controls (e.g., boiled microsomes) to distinguish enzymatic vs. non-enzymatic degradation. Data normalization to testosterone (CYP3A4 control) ensures reproducibility .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies (e.g., cytotoxic vs. anti-inflammatory effects)?

- Methodological Answer: Contradictions may arise from variations in stereochemical purity, assay conditions (e.g., cell line selection), or metabolite interference. Strategies include:

- Standardized protocols: Adopt OECD guidelines for cytotoxicity (e.g., MTT assay in HepG2 cells) and IL-6/IL-1β ELISA for anti-inflammatory activity.

- Batch validation: Compare NMR and HPLC profiles of compound batches used in conflicting studies.

- Metabolite screening: Incubate the compound with S9 liver fractions to identify active/inactive metabolites influencing results .

Q. What computational approaches are employed to predict the environmental fate of this compound, and how do these align with experimental data?

- Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations predict binding affinity to soil organic matter. Experimental validation involves OECD 301B Ready Biodegradability tests and LC-MS/MS monitoring in simulated aquatic systems. Discrepancies between predicted and observed data often highlight unaccounted photodegradation pathways .

Data Validation & Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound to ensure reproducibility in pharmacological studies?

- Methodological Answer: Implement strict Quality Control (QC) protocols:

- Synthetic logs: Document reaction parameters (e.g., stirring rate, solvent grade).

- Analytical consistency: Use the same HPLC column (e.g., C18, 5 µm) and NMR spectrometer settings across batches.

- Reference standards: Compare each batch against a certified reference material (CRM) via overlay NMR spectra and retention time matching .

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies investigating this compound’s bioactivity?

- Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curve) calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening, apply Z’-factor validation to confirm assay robustness. Open-source tools like GraphPad Prism or R packages (drc, nlme) facilitate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.